3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a naphthyl group and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired cyclopropane derivative in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield cyano-substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-3-methyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and for developing new materials with tailored properties.
Properties
CAS No. |
10432-52-7 |
---|---|
Molecular Formula |
C18H10N4 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H10N4/c1-16(17(9-19,10-20)18(16,11-21)12-22)15-7-6-13-4-2-3-5-14(13)8-15/h2-8H,1H3 |
InChI Key |
KNBVULLMGRSNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.